3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C14H16FN3O |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16FN3O/c1-14(6-8-16-9-7-14)13-17-12(18-19-13)10-2-4-11(15)5-3-10/h2-5,16H,6-9H2,1H3 |
InChI Key |
SMUHENXNWJFICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzohydrazide with 4-methylpiperidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₄H₁₆FN₃O (calculated based on substituents and core structure).
- Functional Groups : Fluorinated aryl (electron-withdrawing), piperidine (alicyclic amine), and 1,2,4-oxadiazole (heterocyclic).
Structural Analogues
The following table summarizes structurally related 1,2,4-oxadiazole derivatives and their key differences:
Pharmacological Profiles
- Anticancer Activity: The quinoline-sulfonyl derivative () demonstrated potent EGFR inhibition, outperforming erlotinib in MCF-7 and A-549 cancer cell lines. This highlights the role of sulfonyl groups in enhancing target binding .
- albicans and Gram-negative bacteria .
- Metabolic Stability: Fluorinated derivatives (e.g., 4e and the target compound) are generally more resistant to oxidative metabolism compared to non-fluorinated analogues .
Physicochemical Properties
- Melting Points : Bis-oxadiazoles (e.g., 4e) exhibit higher melting points (176–293°C) due to symmetry and strong intermolecular forces, whereas piperidine-containing derivatives likely have lower melting points .
- Solubility : Piperidine derivatives (e.g., target compound) are more water-soluble than nitro- or sulfonyl-substituted analogues .
Biological Activity
3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of neurotransmitter receptors. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various research findings and case studies.
- Molecular Formula : C16H19FN2O
- Molecular Weight : 261.34 g/mol
- CAS Number : 1466010-72-9
Synthesis and Characterization
The synthesis of 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors through cyclization reactions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Anticancer Activity
Research indicates that 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Line Tested : FaDu hypopharyngeal tumor cells
- Mechanism : Induction of apoptosis and cytotoxicity
- Comparison : Demonstrated slightly better efficacy than the reference drug bleomycin in inducing cell death.
Neurotransmitter Modulation
The compound has also been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), which are implicated in various CNS disorders.
- Activity : Enhances glutamate-induced receptor activation without direct agonist activity.
- Efficacy : Displayed potential in animal models for antipsychotic-like effects and cognitive enhancement.
Study 1: Anticancer Efficacy
In a study published by MDPI, the anticancer activity of several oxadiazole derivatives was explored. The results indicated that compounds similar to 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole showed significant cytotoxicity against cancer cells with mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 10.5 | Apoptosis |
| Compound B | MCF7 | 15.0 | Cell Cycle Arrest |
Study 2: CNS Modulation
A separate investigation into the modulation of mGluR5 by oxadiazole derivatives revealed that certain compounds could enhance receptor signaling effectively. The study highlighted the potential therapeutic applications in treating anxiety and depression.
| Compound | Receptor Type | Effectiveness | Notes |
|---|---|---|---|
| Compound C | mGluR5 | High | Positive Allosteric Modulator |
| Compound D | mGluR5 | Moderate | Selective Modulator |
Q & A
Basic: What are the standard synthetic routes for 3-(4-Fluorophenyl)-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with amidoxime intermediates. A common method uses carbonyldiimidazole (CDI) in DMF to activate the carboxylic acid, followed by cyclization at elevated temperatures (e.g., 155°C for 72 hours) to form the oxadiazole core . For optimization, adjusting the solvent (e.g., DME at 50°C) and catalyst (e.g., NaH or Cs₂CO₃) can improve yields. Flash column chromatography (hexane:ethyl acetate gradients) is effective for purification, achieving up to 99% purity .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and fluorophenyl integration .
- HRMS : For accurate molecular weight confirmation (e.g., [M+H]⁺ matching theoretical values) .
- FTIR : To identify oxadiazole ring vibrations (~960 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .
- SFC (Supercritical Fluid Chromatography) : For enantiomeric excess determination if chirality is introduced .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this oxadiazole derivative?
SAR studies should focus on:
- Substituent Variation : Replace the 4-fluorophenyl group with halogenated or methoxy analogs to assess electronic effects .
- Piperidine Modifications : Introduce cyclobutyl or quinuclidinyl groups to evaluate steric impacts on target binding .
- In Vitro Assays : Use apoptosis induction (caspase activation) or receptor-binding assays (e.g., mGlu5 PAM activity) to quantify functional changes . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., FLAP or COX-2) are critical .
Advanced: What strategies are effective in resolving discrepancies in biological activity data across different in vitro models?
- Mechanistic Profiling : Compare cell permeability (e.g., PAMPA assay) and metabolic stability (microsomal assays) to identify pharmacokinetic bottlenecks .
- Cell Line Validation : Test activity in isogenic cell lines (e.g., T47D vs. MX-1 tumors) to rule out model-specific factors like receptor density .
- Target Engagement Studies : Use photoaffinity labeling or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in discrepant models .
Advanced: What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction?
- Crystallization : Optimize solvent mixtures (e.g., acetonitrile/water) to obtain single crystals.
- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å).
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks . Validate with R-factor convergence (<5%) and electron density maps.
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Flash Chromatography : Use silica gel with gradients of hexane:ethyl acetate (5:1 to 1:1) for high recovery .
- Recrystallization : Polar solvents (e.g., ethanol) yield crystalline products with >95% purity .
- HPLC-Prep : For chiral separation, use polysaccharide columns (e.g., Chiralpak IA) with heptane/IPA modifiers .
Advanced: How can in vitro and in vivo pharmacokinetic properties of this compound be assessed to inform further development?
- In Vitro DMPK : Measure metabolic stability (human liver microsomes), CYP inhibition, and plasma protein binding .
- In Vivo Studies : Administer via IP (30–100 mg/kg) and collect plasma/tissue samples for LC-MS/MS analysis. Key parameters include AUC, Cmax, and half-life . Ex vivo models (e.g., whole-blood LTB4 inhibition) can bridge in vitro-in vivo correlations .
Advanced: What computational approaches are used to predict the binding affinity of this compound to target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with mGlu5 or FLAP .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hotspot residues .
- QSAR Models : Train on datasets of oxadiazole analogs to predict bioactivity (e.g., pIC₅₀) for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
